molecular formula C17H24O6 B1326074 Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate CAS No. 951887-91-5

Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate

Cat. No. B1326074
M. Wt: 324.4 g/mol
InChI Key: DQBOUPCXFWYHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include regioselective chlorination and Michael-Aldol condensation. For instance, the regioselective chlorination of a methyl group in a complex ester was achieved using sulfuryl chloride in methylene chloride, as described in the synthesis of key compounds in biotin synthesis . Similarly, a three-component synthetic protocol was developed for the synthesis of ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, which involved starting from ethyl 3-oxohexanoate . These methods suggest that the synthesis of ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate could potentially involve similar strategies, such as the use of a catalyst and regioselective functionalization.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate has been studied using techniques like single crystal X-ray structural analysis. For example, the structure of ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate revealed a flattened-boat conformation of the pyran ring with the phenyl group nearly perpendicular to it . This suggests that the molecular structure of ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate might also exhibit interesting conformational characteristics, which could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate include Michael-Aldol condensation, which leads to the formation of cyclohexanone derivatives with specific configurations of substituent groups . These reactions are typically facilitated by the presence of functional groups that can participate in hydrogen bonding and other non-covalent interactions, which could also be relevant for the reactivity of ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by various spectroscopic methods. For instance, IR and NMR spectra were used to analyze the synthesized pyran derivatives . The presence of intermolecular hydrogen bonds and weak intermolecular interactions was observed in the case of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate . These findings suggest that ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate may also exhibit specific physical and chemical properties, such as solubility and stability, which could be influenced by its functional groups and molecular conformation.

Scientific Research Applications

  • Physicochemical Investigation and Fluorescence Quenching :

    • Application: EIPC was synthesized and its electronic absorption and fluorescence spectrum were measured in various solvents. It shows a red shift in its emission spectrum as the polarity of the solvent increases .
    • Method: The fluorescence spectra of EIPC were investigated in organized media composed of aqueous micellar solutions .
    • Results: The results indicated intermolecular hydrogen bonding interactions between EIPC and the alcohol. They may be used as a probe to determine the critical micelle concentration of sodium dodecyl sulfate and cetyltrimethyl ammonium bromide .
  • Pharmacophore in Medicinal Chemistry :

    • Application: The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
    • Method: This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
    • Results: Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

properties

IUPAC Name

ethyl 6-oxo-6-(2,4,5-trimethoxyphenyl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O6/c1-5-23-17(19)9-7-6-8-13(18)12-10-15(21-3)16(22-4)11-14(12)20-2/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBOUPCXFWYHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257651
Record name Ethyl 2,4,5-trimethoxy-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate

CAS RN

951887-91-5
Record name Ethyl 2,4,5-trimethoxy-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,4,5-trimethoxy-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.